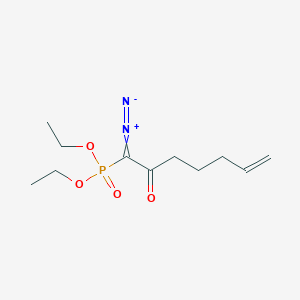
1-Diazonio-1-(diethoxyphosphoryl)hepta-1,6-dien-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazonio-1-(diethoxyphosphoryl)hepta-1,6-dien-2-olate is a chemical compound with a unique structure that includes a diazonium group and a phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-1-(diethoxyphosphoryl)hepta-1,6-dien-2-olate typically involves the reaction of a suitable precursor with a diazotizing agent. One common method involves the reaction of a phosphonate ester with a diazonium salt under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the phosphonate ester precursor, followed by diazotization and subsequent purification of the final product. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1-Diazonio-1-(diethoxyphosphoryl)hepta-1,6-dien-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of phosphoryl oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Diazonio-1-(diethoxyphosphoryl)hepta-1,6-dien-2-olate has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Diazonio-1-(diethoxyphosphoryl)hepta-1,6-dien-2-olate involves the interaction of its diazonium group with various molecular targets. The diazonium group can undergo electrophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on target molecules. The phosphoryl group can participate in coordination chemistry, forming complexes with metal ions and other ligands.
Comparison with Similar Compounds
Similar Compounds
- Diethyl P-(1-diazo-2-oxopropyl)phosphonate
- Phosphonic acid, (1-diazo-2-oxo-6-heptenyl)-, diethyl ester
Uniqueness
1-Diazonio-1-(diethoxyphosphoryl)hepta-1,6-dien-2-olate is unique due to its combination of a diazonium group and a phosphoryl group, which imparts distinct reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical transformations and applications in various fields.
Properties
CAS No. |
119407-24-8 |
|---|---|
Molecular Formula |
C11H19N2O4P |
Molecular Weight |
274.25 g/mol |
IUPAC Name |
1-diazo-1-diethoxyphosphorylhept-6-en-2-one |
InChI |
InChI=1S/C11H19N2O4P/c1-4-7-8-9-10(14)11(13-12)18(15,16-5-2)17-6-3/h4H,1,5-9H2,2-3H3 |
InChI Key |
GMNPMQIEVQYMTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=[N+]=[N-])C(=O)CCCC=C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















